![molecular formula C11H14BrNO3S B2884303 5-BROMO-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]FURAN-2-CARBOXAMIDE CAS No. 1448129-63-2](/img/structure/B2884303.png)
5-BROMO-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]FURAN-2-CARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-BROMO-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]FURAN-2-CARBOXAMIDE is a synthetic organic compound that belongs to the class of furan derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BROMO-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]FURAN-2-CARBOXAMIDE typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the bromination of a furan derivative, followed by the introduction of the methoxytetrahydrothiophenyl group through a series of nucleophilic substitution reactions. The final step involves the formation of the carboxamide group under mild reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-BROMO-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
The major products formed from these reactions include various substituted furan derivatives, which can be further utilized in medicinal chemistry and material science.
Scientific Research Applications
5-BROMO-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]FURAN-2-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-BROMO-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets. The bromine atom and furan ring play crucial roles in binding to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-furancarboxamide: Similar structure but lacks the methoxytetrahydrothiophenyl group.
N-(3-methoxytetrahydrothiophen-3-yl)methyl)furan-2-carboxamide: Similar structure but lacks the bromine atom.
Uniqueness
The uniqueness of 5-BROMO-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]FURAN-2-CARBOXAMIDE lies in its combined structural features, which provide a unique set of chemical and biological properties. The presence of both the bromine atom and the methoxytetrahydrothiophenyl group allows for diverse chemical reactivity and potential biological activities, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
5-bromo-N-[(3-methoxythiolan-3-yl)methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO3S/c1-15-11(4-5-17-7-11)6-13-10(14)8-2-3-9(12)16-8/h2-3H,4-7H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQXMVVYLWGBIED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSC1)CNC(=O)C2=CC=C(O2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[(Tert-butoxy)carbonyl]-1,1-difluoro-5-azaspiro[2.3]hexane-4-carboxylic acid](/img/structure/B2884220.png)
![1-[3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-1-yl]-2-phenylethan-1-one](/img/structure/B2884221.png)
![N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B2884225.png)
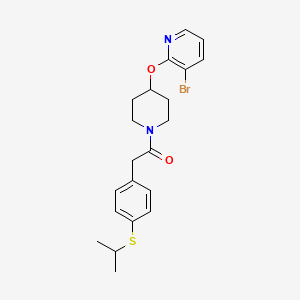
![N-({1-[2-(4-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide](/img/structure/B2884227.png)
![1-[2-(5-Iodo-1H-imidazol-2-yl)piperidin-1-yl]-2-methylsulfanylpropan-1-one](/img/structure/B2884229.png)
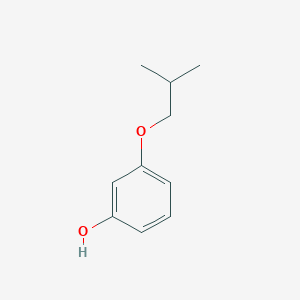
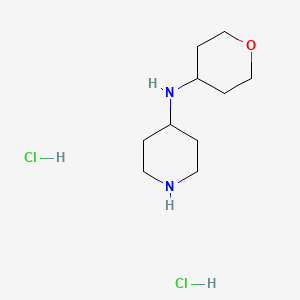
![Spiro[5.5]undecane-2-carboxylic acid](/img/structure/B2884234.png)
![Ethyl 5-(4-ethoxy-4-oxobutanamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2884235.png)
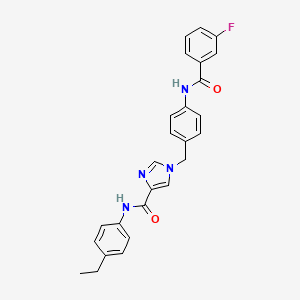
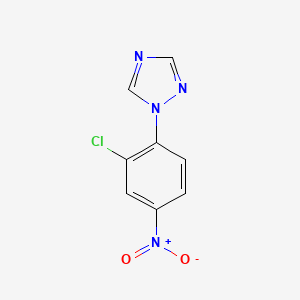
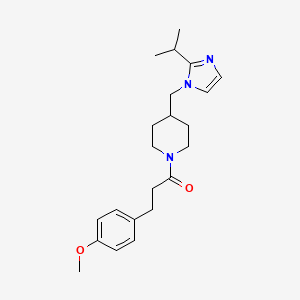
![2,6-dimethoxy-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2884243.png)
